4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine
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Overview
Description
This compound is characterized by its molecular formula C11H17N3OS and a molecular weight of 239.34 g/mol.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them significant targets for therapeutic intervention.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine might interact with its targets (like pi3k or protein tyrosine kinases) and inhibit their activity, leading to alterations in the downstream cellular processes .
Biochemical Pathways
If we consider the potential targets (pi3k or protein tyrosine kinases), the compound could impact several key cellular pathways, including the pi3k/akt/mtor pathway, which is involved in cell cycle progression, and the mapk/erk pathway, which plays a role in cell proliferation and survival .
Result of Action
Based on the potential inhibition of pi3k or protein tyrosine kinases, the compound could potentially induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the reaction of 2-methylthio-4,6-dimethoxypyrimidine with morpholine under specific conditions . The reaction conditions often include the use of a microwave-assisted preparation method, which enhances the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine include other pyrimidine derivatives with methylsulfanyl groups, such as:
- 2-methylthio-4,6-dimethoxypyrimidine
- 6-aryl-4-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)-5,6-dihydropyrimidine-2(1H)-thiones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a methylsulfanyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-9(2)12-11(16-3)13-10(8)14-4-6-15-7-5-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAAQKKZCHVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCOCC2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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